molecular formula C15H13ClF3NO3 B6311361 tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate CAS No. 2088945-48-4

tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate

Cat. No.: B6311361
CAS No.: 2088945-48-4
M. Wt: 347.71 g/mol
InChI Key: ODLSYUWUFSAHBS-UHFFFAOYSA-N
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Description

tert-Butyl 3-[4’-chloro-3’-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate: is a complex organic compound featuring a tert-butyl ester group, a cyano group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[4’-chloro-3’-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the esterification of a suitable carboxylic acid precursor with tert-butyl alcohol in the presence of an acid catalyst. The cyano group can be introduced through nucleophilic substitution reactions, while the trifluoromethyl group is often incorporated using trifluoromethylation reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into primary amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and cyano groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the chloro group.

Major Products:

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Primary amines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structural features make it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[4’-chloro-3’-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate
  • tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

Comparison: Compared to similar compounds, tert-Butyl 3-[4’-chloro-3’-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate is unique due to the presence of both a cyano and a trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications .

Properties

IUPAC Name

tert-butyl 3-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO3/c1-14(2,3)23-13(22)9(7-20)12(21)8-4-5-11(16)10(6-8)15(17,18)19/h4-6,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLSYUWUFSAHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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